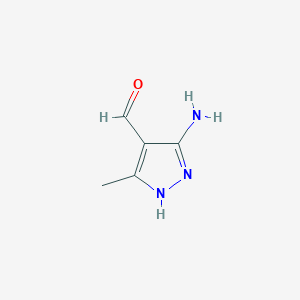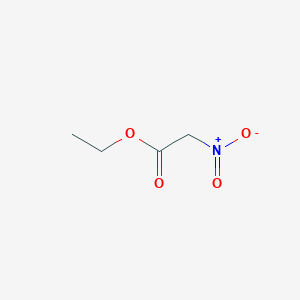
3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry. It serves as a building block for the synthesis of more complex heterocyclic systems and exhibits interesting chemical properties due to its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde typically begins with commercially available starting materials such as 3-methyl-1H-pyrazole and appropriate aldehyde precursors.
Reaction Conditions: One common method involves the reaction of 3-methyl-1H-pyrazole with formylating agents under controlled conditions to introduce the aldehyde group at the 4-position. This can be achieved using reagents like formic acid or formamide in the presence of catalysts.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of bases or catalysts.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
Chemistry:
Building Block: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to enzyme substrates.
Biological Probes: Used in the development of probes for studying biological processes.
Medicine:
Drug Development: Explored as a scaffold for the development of pharmaceutical agents with potential therapeutic applications.
Industry:
Agrochemicals: Utilized in the synthesis of agrochemical compounds.
Material Science: Investigated for its potential use in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to donate and accept hydrogen bonds also facilitates its binding to biological macromolecules .
Comparison with Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
- 3-Amino-5-methylpyrazole
Comparison:
- Structural Differences: While these compounds share the pyrazole core, variations in substituents at different positions lead to differences in chemical reactivity and biological activity.
- Unique Properties: 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which confer distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H3,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNZLSJXNCMUCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148291-55-8 |
Source


|
| Record name | 3-amino-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)

